molecular formula C13H14FN3O B4323366 N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4323366
M. Wt: 247.27 g/mol
InChI Key: NIRLLDQEBMEEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the reaction of 4-fluorobenzylamine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

  • N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide
  • N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
  • N-(4-fluorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Comparison: N-[(4-FLUOROPHENYL)METHYL]-15-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE stands out due to its unique substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the fluorobenzyl group enhances its stability and binding properties compared to similar compounds.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-9-12(8-16-17(9)2)13(18)15-7-10-3-5-11(14)6-4-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRLLDQEBMEEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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